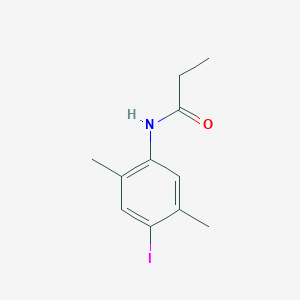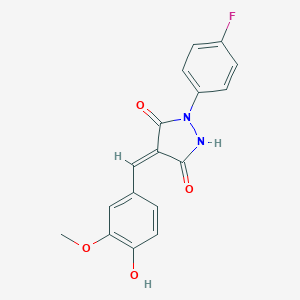![molecular formula C21H22IN5O2S B301660 N-{1-[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301660.png)
N-{1-[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide, also known as ITSA-1, is a small molecule inhibitor that has been developed to target the protein kinase C (PKC) signaling pathway. This pathway is involved in a range of cellular processes, including cell growth, proliferation, differentiation, and survival. The inhibition of this pathway has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mechanism of Action
N-{1-[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide works by inhibiting the PKC signaling pathway, which is involved in a range of cellular processes. PKC is a family of serine/threonine kinases that are activated by various stimuli, including growth factors, hormones, and neurotransmitters. The activation of PKC leads to the phosphorylation of various downstream targets, which can affect cell growth, proliferation, differentiation, and survival. N-{1-[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide inhibits PKC by binding to the C1 domain of the enzyme, which is responsible for its activation.
Biochemical and Physiological Effects
The inhibition of PKC by N-{1-[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide can have a range of biochemical and physiological effects. For example, it can lead to the inhibition of cell growth and proliferation, as well as the induction of apoptosis. It can also affect glucose metabolism, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models. In addition, N-{1-[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide can protect against neuronal cell death in models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{1-[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide for lab experiments is its specificity for PKC. This allows researchers to study the effects of PKC inhibition in a range of cellular processes, without affecting other signaling pathways. In addition, N-{1-[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide has been shown to be effective in a range of disease models, making it a useful tool for studying the potential therapeutic applications of PKC inhibition. However, one limitation of N-{1-[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide is its relatively low potency, which can make it difficult to achieve complete PKC inhibition at low concentrations.
Future Directions
There are several future directions for the study of N-{1-[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide and its potential therapeutic applications. One area of research is the development of more potent derivatives of N-{1-[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide, which could improve its efficacy in disease models. In addition, further studies are needed to fully understand the biochemical and physiological effects of N-{1-[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide, and how they relate to its potential therapeutic applications. Finally, the development of new drug delivery systems could help to improve the efficacy and specificity of N-{1-[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide in vivo.
Synthesis Methods
The synthesis of N-{1-[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide involves a multi-step process that includes the reaction of 4-iodo-2-methylphenylamine with ethyl 2-bromoacetate to form the corresponding ester. This ester is then reacted with thiosemicarbazide to give the thiosemicarbazone, which is subsequently treated with acetic anhydride to form the corresponding 4-methyl-4H-1,2,4-triazole-3-thiol. This thiol is then reacted with 2-(bromomethyl)-4-methylphenyl isocyanate to give the final product, N-{1-[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide.
Scientific Research Applications
N-{1-[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide has been extensively studied for its potential therapeutic applications in a range of diseases. For example, it has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and pancreatic cancer cells. It has also been shown to have potential applications in the treatment of diabetes, as it can improve glucose tolerance and insulin sensitivity in animal models. In addition, N-{1-[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide has been investigated for its potential neuroprotective effects, as it can protect against neuronal cell death in models of neurodegenerative diseases.
properties
Product Name |
N-{1-[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide |
|---|---|
Molecular Formula |
C21H22IN5O2S |
Molecular Weight |
535.4 g/mol |
IUPAC Name |
N-[1-[5-[2-(4-iodo-2-methylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]benzamide |
InChI |
InChI=1S/C21H22IN5O2S/c1-13-11-16(22)9-10-17(13)24-18(28)12-30-21-26-25-19(27(21)3)14(2)23-20(29)15-7-5-4-6-8-15/h4-11,14H,12H2,1-3H3,(H,23,29)(H,24,28) |
InChI Key |
SMWJNHRLPVVRMJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CSC2=NN=C(N2C)C(C)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CSC2=NN=C(N2C)C(C)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B301577.png)


![2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B301585.png)
![N-[4-(diethylsulfamoyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B301586.png)
![2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B301587.png)
![2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B301588.png)
![N-[2-(4-morpholinyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B301590.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B301592.png)



![1-(3-Chloro-4-fluorophenyl)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B301600.png)
![1-(3-Chloro-4-fluorophenyl)-4-{[5-(3-chlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B301601.png)